molecular formula C39H44BrCl2N2O6P B12384076 Anti-MRSA agent 9

Anti-MRSA agent 9

Cat. No.: B12384076
M. Wt: 818.6 g/mol
InChI Key: KCNMZMPRZQQZDM-XOETYOLKSA-N
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Description

Anti-MRSA agent 9 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections ranging from minor skin conditions to severe diseases like pneumonia and sepsis. The emergence of MRSA strains resistant to multiple antibiotics has necessitated the development of new therapeutic agents, and this compound represents a promising candidate in this ongoing battle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 9 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, followed by functionalization to introduce specific substituents that enhance its anti-MRSA activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing continuous flow techniques to enhance efficiency. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its antimicrobial activity or pharmacokinetic profile .

Scientific Research Applications

Anti-MRSA agent 9 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Anti-MRSA agent 9 involves targeting specific molecular pathways in MRSA. It primarily disrupts the synthesis of the bacterial cell wall by inhibiting key enzymes involved in peptidoglycan biosynthesis. This leads to weakened cell walls and ultimately bacterial cell death. Additionally, this compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antimicrobial effects .

Properties

Molecular Formula

C39H44BrCl2N2O6P

Molecular Weight

818.6 g/mol

IUPAC Name

[10-[(2S,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-10-oxodecyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C39H43Cl2N2O6P.BrH/c40-38(41)39(46)42-35(37(45)30-24-26-31(27-25-30)43(47)48)29-49-36(44)23-15-4-2-1-3-5-16-28-50(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,35,37-38,45H,1-5,15-16,23,28-29H2;1H/t35-,37+;/m0./s1

InChI Key

KCNMZMPRZQQZDM-XOETYOLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC[C@@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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